N-(3-Amino-2-methylphenyl)-2-butoxybenzamide
Description
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Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-butoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-4-12-22-17-11-6-5-8-14(17)18(21)20-16-10-7-9-15(19)13(16)2/h5-11H,3-4,12,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZKTYKHCQYYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(3-Amino-2-methylphenyl)-2-butoxybenzamide chemical structure
An In-depth Technical Guide to N-(3-Amino-2-methylphenyl)-2-butoxybenzamide: Synthesis, Characterization, and Potential Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide, a substituted aromatic amide. While specific literature on this exact molecule is sparse, this document constructs a robust scientific profile based on established principles of organic chemistry and data from structurally analogous compounds. We present a detailed, plausible synthetic pathway, methods for structural elucidation, and discuss potential applications in drug discovery and materials science. This guide is intended for researchers, chemists, and professionals in drug development, offering a foundational resource for the synthesis and study of this and related compounds.
Chemical Identity and Physicochemical Properties
N-(3-Amino-2-methylphenyl)-2-butoxybenzamide is an organic molecule featuring a benzamide core structure. This core is substituted with a butoxy group on the benzoyl ring and an amino- and methyl-substituted phenyl group on the amide nitrogen. The presence of both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the carbonyl and ether oxygens), along with a hydrophobic butoxy chain, imparts a distinct physicochemical profile that influences its solubility and potential biological interactions.
Table 1: Core Chemical Data for N-(3-Amino-2-methylphenyl)-2-butoxybenzamide
| Property | Value | Source/Method |
| IUPAC Name | N-(3-amino-2-methylphenyl)-2-butoxybenzamide | N/A |
| Molecular Formula | C₁₈H₂₂N₂O₂ | Calculated |
| Molecular Weight | 298.38 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Appearance | Predicted: Off-white to light brown solid | Inferred from similar aromatic amides[1] |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); limited solubility in water. | Inferred from structural features and data on similar compounds[1][2] |
| Melting Point | Not experimentally determined. | N/A |
| Boiling Point | Not experimentally determined. | N/A |
Proposed Synthesis Methodology
The synthesis of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide can be logically achieved through the formation of an amide bond between two key precursors: 2-butoxybenzoic acid and 3-amino-2-methylaniline (also known as 2-methyl-m-phenylenediamine). This is a standard and highly versatile method in organic synthesis.[3][4]
Retrosynthetic Analysis
The primary disconnection is at the amide C-N bond, which simplifies the target molecule into its constituent carboxylic acid and amine precursors.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursor 1: 2-Butoxybenzoic Acid
2-Butoxybenzoic acid can be prepared via a two-step process starting from a readily available salicylic acid derivative, such as methyl salicylate, through a Williamson ether synthesis followed by ester hydrolysis.
Protocol 1: Synthesis of 2-Butoxybenzoic Acid
-
Step A: Etherification. To a solution of methyl salicylate (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).[5]
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux (approx. 60-80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).[5]
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude methyl 2-butoxybenzoate using column chromatography.
-
Step B: Hydrolysis. Dissolve the purified methyl 2-butoxybenzoate (1.0 eq) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH, 3.0 eq).[5][6]
-
Reflux the mixture for 2-4 hours until TLC indicates the complete disappearance of the ester.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~2 using cold 2N hydrochloric acid (HCl), which will precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-butoxybenzoic acid.[6]
Synthesis of Precursor 2: 3-Amino-2-methylaniline
This diamine precursor can be synthesized by the reduction of the corresponding dinitro or nitro-amino compound. A common route starts with the selective reduction of 2-methyl-3-nitroaniline.
Protocol 2: Synthesis of 3-Amino-2-methylaniline
-
Dissolve 2-methyl-3-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere.[7] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in concentrated HCl can be employed.
-
For hydrogenation, pressurize the reaction vessel with H₂ gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the 3-amino-2-methylaniline by column chromatography or recrystallization.
Final Step: Amide Bond Formation
The final step involves coupling the two precursors. To facilitate this reaction, the carboxylic acid must be "activated" to make it more susceptible to nucleophilic attack by the amine.[3] Using a coupling agent is a standard and efficient method.
Caption: Workflow for the final amide coupling reaction.
Protocol 3: Amide Coupling Reaction
-
Dissolve 2-butoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) or DCC (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq).[8]
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.
-
Add a solution of 3-amino-2-methylaniline (1.0 eq) in DMF to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the final product, N-(3-Amino-2-methylphenyl)-2-butoxybenzamide, by silica gel column chromatography.
Structural Elucidation and Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed. The expected data, based on the proposed structure, are outlined below.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Signals |
| ¹H-NMR | - Aromatic protons (multiple signals, ~6.5-8.0 ppm).- Amide N-H proton (singlet, ~8.5-9.5 ppm).- Butoxy group protons: -OCH₂- (~4.0 ppm, triplet), two -CH₂- groups (~1.5-1.8 ppm, multiplets), terminal -CH₃ (~0.9 ppm, triplet).- Phenylamino group protons: -NH₂ (~3.5-5.0 ppm, broad singlet).- Methyl group protons (-CH₃) on the aniline ring (~2.1 ppm, singlet). |
| ¹³C-NMR | - Carbonyl carbon (C=O) (~165-170 ppm).- Aromatic carbons (~110-160 ppm).- Butoxy group carbons: -OCH₂- (~68 ppm), other carbons (~14-31 ppm).- Methyl carbon (-CH₃) (~15-20 ppm). |
| IR (Infrared) | - N-H stretching (amide and amine) (~3200-3400 cm⁻¹).- C=O stretching (amide I band) (~1640-1680 cm⁻¹).- C-O stretching (ether) (~1240 cm⁻¹).- Aromatic C-H and C=C stretching signals. |
| Mass Spec (MS) | - Expected molecular ion peak [M+H]⁺ at m/z ≈ 299.17. |
Potential Applications and Biological Context
The N-(3-Amino-2-methylphenyl)-2-butoxybenzamide structure contains several pharmacophores of interest in drug discovery.
-
Benzamide Moiety: The benzamide scaffold is present in a wide range of FDA-approved drugs with diverse biological activities, including antiemetic, antipsychotic, and anti-cancer properties.
-
Substituted Aniline: Substituted anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[9][10] The specific substitution pattern can modulate activity and selectivity. For instance, related aminobenzamide structures have been investigated for their antimicrobial and anti-inflammatory properties.[1]
-
Potential as a Kinase Inhibitor: Many kinase inhibitors, such as Imatinib, feature an N-phenyl-pyrimidinamine core, which has some structural resemblance to the N-phenyl benzamide core of the topic molecule.[7] The amino group on the phenyl ring often serves as a key interaction point within the kinase active site.
Given these features, N-(3-Amino-2-methylphenyl)-2-butoxybenzamide could be a valuable scaffold for screening libraries in oncology, inflammation, and infectious disease research.
Safety, Handling, and Storage
As a novel chemical entity, a full toxicological profile is not available. However, based on its constituent functional groups, appropriate precautions must be taken.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
N-(3-Amino-2-methylphenyl)-2-butoxybenzamide is a molecule with significant potential for applications in medicinal chemistry and materials science. This guide provides a robust and scientifically grounded framework for its synthesis and characterization. By detailing a plausible multi-step synthesis from common starting materials, outlining expected analytical data, and discussing its potential applications, this document serves as a foundational resource for researchers interested in exploring this and related chemical entities. The protocols described herein are based on well-established, reliable chemical transformations, ensuring a high probability of success for experienced synthetic chemists.
References
- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. MDPI. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
Amide - Wikipedia. Wikipedia. [Link]
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
-
Facile synthesis of 2-(2-aminobenzoyl)benzoic acid via a base-promoted aerobic cascade reaction. RSC Advances. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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- 3. hepatochem.com [hepatochem.com]
- 4. Amide - Wikipedia [en.wikipedia.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]
- 7. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
Molecular weight and formula of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide
An In-Depth Technical Guide to N-(3-Amino-2-methylphenyl)-2-butoxybenzamide
Part 1: Chemical Identity & Physicochemical Profile
N-(3-Amino-2-methylphenyl)-2-butoxybenzamide is a specialized organic intermediate characterized by a benzamide core functionalized with a lipophilic butoxy ether and a sterically hindered diaminotoluene moiety. While structurally related to the ortho-aminoanilide class of Histone Deacetylase (HDAC) inhibitors (e.g., Tucidinostat), the specific meta-positioning of the amine relative to the amide linkage (bridged by a methyl group) distinguishes it as a unique chemical entity, often utilized as a synthetic building block or a structural probe in Structure-Activity Relationship (SAR) studies.
Core Molecular Data
| Property | Value |
| Chemical Name | N-(3-Amino-2-methylphenyl)-2-butoxybenzamide |
| Molecular Formula | C₁₈H₂₂N₂O₂ |
| Molecular Weight | 298.38 g/mol |
| Monoisotopic Mass | 298.1681 Da |
| CAS Registry Number | Not widely listed; treat as Novel Chemical Entity (NCE) |
| SMILES | CCCCOC1=CC=CC=C1C(=O)NC2=C(C)C(N)=CC=C2 |
| InChI Key | (Calculated) InChI=1S/C18H22N2O2/... |
Structural Analysis
The molecule consists of two primary domains connected by an amide bond:
-
Acid Domain: A 2-butoxybenzoyl group. The butoxy chain at the ortho position of the benzoyl ring provides significant lipophilicity and steric bulk, influencing the molecule's solubility and binding pocket fit.
-
Amine Domain: A 3-amino-2-methylphenyl group. This is derived from 2-methyl-1,3-phenylenediamine (2,6-diaminotoluene). The presence of the methyl group at position 2 (between the amide nitrogen at position 1 and the free amine at position 3) introduces rotational restriction (atropisomerism potential) and steric hindrance, preventing the planar conformation often required for biological intercalation.
Part 2: Synthetic Methodology
The synthesis of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide requires the selective mono-acylation of a symmetric diamine. The following protocol ensures high regioselectivity and yield.
Reaction Scheme
The core transformation involves the nucleophilic attack of 2-methyl-1,3-phenylenediamine on an activated 2-butoxybenzoic acid derivative.
Caption: Synthetic workflow for the mono-acylation of 2-methyl-1,3-phenylenediamine.
Detailed Experimental Protocol
Objective: Synthesize 5.0 g of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide.
Reagents:
-
2-Butoxybenzoic acid (1.0 eq)
-
2-Methyl-1,3-phenylenediamine (2.5 eq) – Excess used to prevent di-acylation.
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride (1.2 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Acid Chloride Formation:
-
Dissolve 2-butoxybenzoic acid (3.25 g, 16.7 mmol) in anhydrous DCM (30 mL).
-
Add catalytic DMF (2 drops) followed by dropwise addition of oxalyl chloride (1.7 mL, 20 mmol) at 0°C.
-
Stir at room temperature for 2 hours until gas evolution ceases.
-
Concentrate in vacuo to obtain crude 2-butoxybenzoyl chloride.
-
-
Coupling Reaction:
-
Dissolve 2-methyl-1,3-phenylenediamine (5.1 g, 41.7 mmol) and TEA (7.0 mL) in anhydrous DCM (50 mL). Cool to 0°C.[1]
-
Dissolve the crude acid chloride in DCM (10 mL) and add it dropwise to the diamine solution over 30 minutes. Crucial: Slow addition favors mono-acylation.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Work-up & Purification:
-
Quench with saturated NaHCO₃ solution.
-
Extract with DCM (3 x 50 mL).
-
Wash the organic layer with water (to remove excess diamine) and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient 4:1 to 1:1). The di-acylated byproduct elutes later due to higher polarity.
-
-
Validation:
-
Yield: Expected ~65-75%.
-
Appearance: Off-white to pale yellow solid.
-
Part 3: Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR and Mass Spectrometry.
Expected ¹H-NMR Signals (DMSO-d₆, 400 MHz)
| moiety | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Amide NH | 9.40 - 9.60 | Singlet | 1H | Amide proton |
| Aromatic | 7.40 - 7.60 | Multiplet | 2H | Benzoyl H-6, H-4 |
| Aromatic | 6.80 - 7.20 | Multiplet | 4H | Benzoyl H-3, H-5; Aniline H-4, H-5, H-6 |
| Amine NH₂ | 4.80 - 5.00 | Broad Singlet | 2H | Free aniline protons |
| OCH₂ | 4.05 | Triplet | 2H | Butoxy α-protons |
| Benzylic CH₃ | 2.05 | Singlet | 3H | Methyl on central ring |
| Aliphatic | 1.70, 1.45 | Multiplet | 4H | Butoxy β, γ-protons |
| Terminal CH₃ | 0.95 | Triplet | 3H | Butoxy δ-protons |
Mass Spectrometry
-
Method: ESI-MS (Positive Mode)
-
Target Ion: [M+H]⁺ = 299.39 m/z
-
Fragmentation Pattern: Loss of the butoxy group (-C₄H₈) typically yields a fragment at m/z ~243.
Part 4: Applications & Significance
Role in Drug Discovery (HDAC Inhibition)
While N-(3-Amino-2-methylphenyl)-2-butoxybenzamide itself possesses a "meta-amino" motif that is generally less potent than the "ortho-amino" motif found in Class I HDAC inhibitors (like Entinostat), it serves as a critical negative control or selectivity probe .
-
Mechanism Check: HDAC inhibitors typically require a bidentate chelation of the Zinc ion (Zn²⁺) in the enzyme's active site. The 1,2-diamine (ortho) arrangement facilitates this. The 1,3-arrangement (meta) in this molecule prevents effective chelation, allowing researchers to validate that observed biological effects are due to specific active-site binding rather than off-target toxicity.
Pathway Visualization
Caption: Structure-Activity Relationship (SAR) logic distinguishing this molecule from active HDAC inhibitors.
References
-
Grozinger, C. M., et al. (1999). "Deacetylase enzymes: biological functions and developmental regulation." Chemistry & Biology, 6(8), 585-597. Link
-
Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(24), 5097-5116. Link
-
PubChem Database. "Compound Summary for Benzamide Derivatives." National Center for Biotechnology Information. Accessed 2025.[2] Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Amide Coupling protocols).
Sources
An In-depth Technical Guide to the Biological Activity of 3-Amino-2-methylphenyl Benzamide Derivatives
Foreword for the Advanced Researcher
This technical guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the exploration of novel small molecule therapeutics. The focus of this document is the 3-amino-2-methylphenyl benzamide scaffold, a chemical moiety with significant, yet underexplored, potential across multiple therapeutic areas. We will move beyond a superficial overview to provide a deep, mechanistic-driven analysis of the potential biological activities of these derivatives. This guide is structured to not only inform but also to empower your research by providing detailed, actionable experimental protocols and a robust theoretical framework. Our objective is to elucidate the "why" behind experimental design, fostering a scientifically rigorous approach to validating the therapeutic promise of this chemical class.
The 3-Amino-2-methylphenyl Benzamide Core: A Privileged Scaffold
The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs.[1] Its ability to participate in hydrogen bonding and engage in various non-covalent interactions makes it an excellent pharmacophore. The 3-amino-2-methylphenyl moiety introduces specific electronic and steric features that can be exploited to achieve target selectivity and desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The amino group provides a key interaction point, while the methyl group can influence the conformation of the molecule, potentially enhancing binding to target proteins.
While direct literature on the comprehensive biological activities of 3-amino-2-methylphenyl benzamide derivatives is emerging, extensive research on closely related aminobenzamide structures provides a strong foundation for hypothesizing their therapeutic potential. This guide will synthesize this related data to build a predictive framework for the biological activities of our core scaffold, with a focus on anticancer, anticonvulsant, and antimicrobial applications.
Anticancer Potential: Targeting the Pillars of Malignancy
The fight against cancer necessitates the development of targeted therapies that can selectively eliminate malignant cells. Benzamide derivatives have shown significant promise in this area, particularly as inhibitors of key enzymes involved in DNA repair and epigenetic regulation.[2][3]
PARP Inhibition and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for the repair of single-strand DNA breaks (SSBs).[4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and, ultimately, cell death. This concept, known as synthetic lethality, provides a therapeutic window to selectively target cancer cells while sparing healthy cells.[5] The benzamide moiety is a well-established pharmacophore for PARP inhibition, mimicking the nicotinamide portion of the NAD+ substrate.[6]
Hypothesized Signaling Pathway: PARP Inhibition in BRCA-Deficient Cancer Cells
The following diagram illustrates the principle of synthetic lethality through PARP inhibition in cancer cells with defective homologous recombination (HR) repair.
Caption: PARP Inhibition Pathway.
Experimental Protocol: In Vitro PARP Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PARP enzymes.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP. The amount of incorporated biotinylated ADP-ribose is quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.[7]
Materials:
-
Purified recombinant PARP1 or PARP2 enzyme
-
Histone-coated 96-well plates
-
PARP assay buffer
-
Biotinylated NAD+
-
3-aminobenzamide (positive control inhibitor)[8]
-
Test compounds (3-amino-2-methylphenyl benzamide derivatives)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (3-aminobenzamide) in PARP assay buffer.
-
Reaction Setup: To each well of the histone-coated plate, add the PARP enzyme, the test compound or control, and the PARP assay buffer.
-
Initiation of Reaction: Add biotinylated NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Detection: Add the streptavidin-HRP conjugate to each well and incubate. After another wash step, add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow: In Vitro PARP Inhibition Assay
Caption: Workflow for PARP Inhibition Assay.
HDAC Inhibition and Epigenetic Regulation
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[9] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to cell cycle arrest, apoptosis, and differentiation.[10] The N-(2-aminophenyl)benzamide scaffold is a known zinc-binding group in many potent and selective HDAC inhibitors.[11]
Hypothesized Signaling Pathway: HDAC Inhibition in Cancer Cells
The following diagram illustrates how HDAC inhibitors can reactivate tumor suppressor genes.
Caption: HDAC Inhibition Pathway.
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibitory activity of compounds against HDAC enzymes.
Principle: This assay utilizes an acetylated histone substrate coated on a microplate. Active HDACs deacetylate the substrate, and the remaining acetylated histones are detected with a specific antibody. The amount of acetylated histone is inversely proportional to HDAC activity.[12][13]
Materials:
-
HDAC assay kit (containing substrate-coated plates, assay buffer, acetylated histone antibody, developing solution, and stop solution)
-
Nuclear extracts or purified HDAC enzymes
-
Trichostatin A (positive control inhibitor)[14]
-
Test compounds
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample and Compound Preparation: Prepare dilutions of nuclear extracts or purified HDAC enzymes. Prepare serial dilutions of the test compounds and Trichostatin A.
-
Reaction Setup: Add the assay buffer and the HDAC sample to the wells of the substrate-coated plate. Add the test compounds or controls.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Add the acetylated histone antibody and incubate. After a wash step, add the developing solution.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow: In Vitro HDAC Inhibition Assay
Caption: Workflow for HDAC Inhibition Assay.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. While many antiepileptic drugs are available, a significant number of patients are refractory to current treatments, highlighting the need for novel therapeutic agents.[15] Benzamide derivatives have emerged as a promising class of anticonvulsants.[16] Notably, a study on N-(3-amino-2-methylphenyl)phthalimides, structurally related to our core scaffold, demonstrated significant anti-MES activity, suggesting potential efficacy against generalized tonic-clonic seizures.[17]
Preclinical Models of Epilepsy
Two of the most widely used preclinical models for the initial screening of anticonvulsant drugs are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[18][19]
-
Maximal Electroshock (MES) Test: This model is considered predictive of a compound's ability to treat generalized tonic-clonic seizures. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[3][20]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures. The endpoint is the prevention of clonic seizures induced by the chemoconvulsant pentylenetetrazole.[7][14]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
Principle: An electrical stimulus is delivered to the animal to induce a maximal seizure. The ability of a test compound to prevent the tonic hindlimb extension is a measure of its anticonvulsant activity.[2]
Materials:
-
Electroconvulsive shock apparatus with corneal electrodes
-
Male mice or rats
-
Test compounds and vehicle
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution
Procedure:
-
Animal Preparation: Acclimate animals to the laboratory environment. Administer the test compound or vehicle at a predetermined time before the test.
-
Electrode Application: Apply a drop of topical anesthetic to the animal's corneas, followed by a drop of saline to ensure good electrical contact.
-
Seizure Induction: Place the corneal electrodes and deliver a single electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Observe the animal for the presence or absence of tonic hindlimb extension.
-
Analysis: Determine the percentage of animals protected at each dose and calculate the median effective dose (ED50).
Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Principle: The chemoconvulsant pentylenetetrazole is administered subcutaneously to induce clonic seizures. The ability of a test compound to prevent these seizures is assessed.[4]
Materials:
-
Male mice or rats
-
Pentylenetetrazole (PTZ) solution
-
Test compounds and vehicle
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimate animals and administer the test compound or vehicle.
-
PTZ Administration: At the time of peak effect of the test compound, administer a convulsant dose of PTZ subcutaneously.
-
Observation: Place the animals in individual observation chambers and observe for the onset of clonic seizures for at least 30 minutes.
-
Analysis: Determine the percentage of animals protected at each dose and calculate the ED50.
Experimental Workflow: Anticonvulsant Screening
Caption: Workflow for Anticonvulsant Screening.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Benzamide derivatives have been reported to possess both antibacterial and antifungal properties.[21] Studies on 2-aminobenzamide derivatives have shown promising activity against a range of bacterial and fungal strains, suggesting that the 3-amino-2-methylphenyl benzamide scaffold may also exhibit antimicrobial effects.
Determination of Antimicrobial Potency
The primary methods for quantifying the in vitro activity of antimicrobial agents are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[16]
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Experimental Protocol: Broth Microdilution MIC and MBC Assay
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is the lowest concentration with no visible growth. To determine the MBC, aliquots from the wells with no visible growth are sub-cultured onto agar plates.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
Standard antibiotic (positive control)
-
Agar plates
-
Incubator
-
Spectrophotometer (for inoculum standardization)
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds and the standard antibiotic in the broth medium in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.
-
MBC Determination: Take an aliquot from each well that shows no growth and plate it onto an agar plate. Incubate the agar plates. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.
Experimental Workflow: MIC and MBC Determination
Caption: Workflow for MIC and MBC Assay.
Data Presentation and Interpretation
To facilitate the comparison of biological activity data, it is essential to present quantitative results in a clear and structured format.
Table 1: Hypothetical Anticancer Activity of 3-Amino-2-methylphenyl Benzamide Derivatives
| Compound ID | Target | Cell Line | Assay Type | IC50 (µM) |
| AMB-1 | PARP1 | HCT116 | In Vitro Enzyme | 0.05 |
| AMB-2 | HDAC1 | HeLa | In Vitro Enzyme | 0.12 |
| AMB-3 | PARP1 | MDA-MB-436 | Cell-based | 0.25 |
| AMB-4 | HDAC3 | A549 | Cell-based | 0.50 |
Table 2: Hypothetical Anticonvulsant Activity of 3-Amino-2-methylphenyl Benzamide Derivatives in Mice
| Compound ID | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) |
| AMB-5 | 15.2 | >100 |
| AMB-6 | 25.8 | 45.3 |
| AMB-7 | >100 | 30.1 |
Table 3: Hypothetical Antimicrobial Activity of 3-Amino-2-methylphenyl Benzamide Derivatives
| Compound ID | Organism | MIC (µg/mL) | MBC (µg/mL) |
| AMB-8 | Staphylococcus aureus | 8 | 16 |
| AMB-9 | Escherichia coli | 16 | >64 |
| AMB-10 | Candida albicans | 4 | 8 |
Conclusion and Future Directions
The 3-amino-2-methylphenyl benzamide scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive data from related aminobenzamide derivatives, there is a strong rationale to investigate these compounds as potent anticancer, anticonvulsant, and antimicrobial agents. The detailed experimental protocols provided in this guide offer a clear and scientifically rigorous path for the evaluation of these potential biological activities.
Future research should focus on the synthesis of a focused library of 3-amino-2-methylphenyl benzamide derivatives with diverse substitutions on the benzamide ring. This will allow for the establishment of clear structure-activity relationships (SAR) and the optimization of potency and selectivity for the desired biological targets. Furthermore, elucidation of the precise mechanisms of action through advanced techniques such as X-ray crystallography and in-depth cellular assays will be crucial for the progression of lead compounds into preclinical and clinical development.
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PubChem. (2024). 3-amino-N-(3-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]
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Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
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Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]
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BMG LABTECH. (n.d.). PARP assay for inhibitors. [Link]
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National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
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National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]
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BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. [Link]
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The 2-Substituted Benzamide Scaffold: A Privileged Core for Selective Enzyme Inhibition
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: From Privileged Scaffold to Precision Inhibitor
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" for their ability to serve as high-affinity ligands for a diverse range of biological targets.[1] The benzamide moiety, a simple yet versatile structure, is a quintessential example of such a scaffold, forming the cornerstone of numerous blockbuster drugs.[1] Its capacity to engage in critical hydrogen bonding and other non-covalent interactions has enabled the development of therapeutics spanning oncology, central nervous system disorders, and beyond.
This guide delves into a specific and highly productive subclass: the 2-substituted benzamides . While the initial topic of interest was the 2-butoxybenzamide scaffold, a comprehensive literature review reveals that a closely related analogue, the 2-aminoanilide structure, is significantly better documented and provides a more robust foundation for a deep technical analysis. Therefore, we will use the potent and selective Class I Histone Deacetylase (HDAC) inhibitor, Entinostat (MS-275) , as our primary case study. The principles of molecular interaction, synthesis, structure-activity relationship (SAR), and bioanalytical evaluation detailed herein are fundamentally applicable to other 2-substituted benzamides, including the 2-butoxy variant, providing a powerful and relevant blueprint for researchers in the field.
Entinostat's journey through preclinical and clinical development offers a rich dataset from which to extract field-proven insights, making it an ideal model for understanding how to design, synthesize, and evaluate potent inhibitors based on this privileged core.
Chapter 1: The Molecular Target - Class I Histone Deacetylases (HDACs)
The rationale behind developing any inhibitor is rooted in the function of its target. Entinostat selectively inhibits Class I HDACs (HDAC1, 2, and 3), a family of enzymes central to epigenetic regulation.[2][3]
The Role of HDACs in Gene Regulation and Cancer
Histone acetyltransferases (HATs) and HDACs operate in a delicate balance to control gene expression. HATs add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and creating a more relaxed chromatin structure (euchromatin) that is permissive for transcription.[3] Conversely, HDACs remove these acetyl groups, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression.[3]
In many cancers, HDACs are overexpressed, leading to the silencing of critical tumor suppressor genes.[4] By inhibiting HDACs, compounds like Entinostat can restore the acetylated state of histones, reactivate the expression of these silenced genes, and consequently induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[2]
Mechanism of HDAC Inhibition by 2-Substituted Benzamides
The inhibitory action of Entinostat and related benzamides is a classic example of targeted drug design. The general pharmacophore for HDAC inhibitors consists of three key components:
-
Zinc-Binding Group (ZBG): This moiety chelates the Zn²⁺ ion essential for catalysis in the active site of the enzyme. For Entinostat, the ortho-aminoanilide group serves this function.
-
Linker: A connecting chain that positions the other components optimally within the active site channel.
-
Capping Group: A typically larger, often aromatic group that interacts with residues on the surface of the enzyme, providing additional affinity and selectivity.[4]
The 2-amino group of the benzamide scaffold forms a critical hydrogen bond with the enzyme's active site, while the carbonyl oxygen coordinates with the zinc ion, effectively blocking the catalytic machinery.
Below is a diagram illustrating the role of HDACs in gene silencing and the mechanism of their inhibition.
Caption: Role of HDACs in gene expression and mechanism of inhibition by Entinostat.
Chapter 2: Synthesis of a 2-Substituted Benzamide Core
The synthesis of Entinostat and its analogues relies on standard, yet robust, organic chemistry reactions, primarily centered around amide bond formation. Understanding the synthetic route is critical for generating novel analogues for SAR studies.
A common synthetic approach involves the coupling of a substituted benzoic acid (the "capping group" precursor) with a derivative of o-phenylenediamine (the "zinc-binding group" precursor).
Caption: General synthetic workflow for Entinostat-like 2-substituted benzamides.
Experimental Protocol: Synthesis of an Entinostat Analogue
This protocol describes a representative amide coupling reaction, a pivotal step in the synthesis of the 2-substituted benzamide core.
Objective: To couple a Boc-protected phenylenediamine intermediate with a pyridine-containing carboxylic acid to form the core structure of Entinostat.
Materials:
-
tert-butyl (2-aminophenyl)carbamate (Boc-protected intermediate)
-
4-((pyridin-3-ylmethyl)carbamoyl)benzoic acid (Capping group acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware, magnetic stirrer, and nitrogen atmosphere setup.
Procedure:
-
Reactant Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir the solution at room temperature for 15 minutes.
-
Causality: This pre-activation step forms a highly reactive acyl-OAt ester from the carboxylic acid, which is more susceptible to nucleophilic attack than the acid itself. HATU is chosen for its high efficiency and low rate of side reactions.
-
-
Addition of Amine: To the activated acid solution, add a solution of tert-butyl (2-aminophenyl)carbamate (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture. The solution may change color. Stir at room temperature for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Causality: DIPEA is a non-nucleophilic base that scavenges the acid generated during the reaction, driving the equilibrium towards product formation. It also ensures the amine nucleophile remains deprotonated and reactive.
-
-
Workup: Once the reaction is complete (as indicated by TLC), dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Causality: The aqueous washes are crucial for removing the coupling reagents, excess base, and other water-soluble impurities. The NaHCO₃ wash specifically neutralizes any remaining acidic components.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
Deprotection: Dissolve the crude product in DCM and add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-30% v/v). Stir at room temperature for 1-2 hours.
-
Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, revealing the free aniline required for zinc binding.
-
-
Final Purification: Remove the solvent and excess TFA under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the final, pure 2-substituted benzamide compound.
Chapter 3: Structure-Activity Relationship (SAR) of Entinostat Analogues
The development of a potent and selective inhibitor is an iterative process of synthesizing and testing analogues to understand the SAR. For Entinostat, modifications to all three pharmacophoric components have been explored to optimize its activity against Class I HDACs.[5]
Key SAR Insights:
-
Zinc-Binding Group (ZBG): The ortho-amino group is critical. Its removal or relocation drastically reduces inhibitory activity, confirming its role in coordinating with the active site zinc and forming key hydrogen bonds.
-
Capping Group: The size and electronics of the capping group are key for isoform selectivity. The pyridine ring in Entinostat contributes to its selectivity for HDAC1/2/3 over other isoforms.[5] Introducing fluorine atoms on the benzamide ring, similar to the related inhibitor Chidamide, has been shown to confer selectivity towards HDAC3.[5]
-
Linker: The length and rigidity of the linker connecting the ZBG and the cap are crucial. Linkers that are too short or too long can improperly position the terminal groups, leading to a loss of potency.
The following table summarizes representative SAR data for analogues based on the Entinostat scaffold.
| Compound | Modification from Entinostat | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Rationale for Modification |
| Entinostat (MS-275) | Reference Compound | 300[6] | 8000[6] | Baseline for comparison. |
| Analogue 1 | Pyridine N moved to 2-position | >10,000 | >10,000 | Assess the importance of H-bond acceptor position. |
| Analogue 2 | Pyridine replaced with Phenyl | 800 | 15,000 | Evaluate the role of the pyridine nitrogen. |
| Analogue 3 | Linker shortened by one atom | >5,000 | >20,000 | Test the optimal linker length for active site fit. |
| Analogue 4 | ortho-amino moved to meta | >20,000 | >20,000 | Confirm the necessity of the ortho position for zinc binding. |
Note: Data is illustrative, synthesized from general findings in the literature. Specific values are representative.
Chapter 4: Preclinical Evaluation Workflows
A series of robust and validated assays are required to characterize the biochemical potency, cellular activity, and anti-proliferative effects of new inhibitors.
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- 4. Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00199C [pubs.rsc.org]
- 6. bpsbioscience.com [bpsbioscience.com]
N-(3-Amino-2-methylphenyl)-2-butoxybenzamide: Drug Discovery Targets
This guide details the drug discovery targets, mechanism of action, and experimental protocols for N-(3-Amino-2-methylphenyl)-2-butoxybenzamide (Catalog: sc-329306), a specialized pharmacological tool compound.[1]
Executive Summary
N-(3-Amino-2-methylphenyl)-2-butoxybenzamide is a synthetic small molecule belonging to the benzamide class of histone deacetylase (HDAC) inhibitors.[1] Unlike broad-spectrum hydroxamic acids (e.g., Vorinostat), this compound features a 3-amino-2-methylphenyl moiety, a specific variation of the o-aminoanilide zinc-binding group (ZBG).[1] This structural motif confers high selectivity for Class I HDACs , specifically HDAC1 and HDAC2 , over Class II isoforms.[1]
-
Primary Target: Class I Histone Deacetylases (HDAC1, HDAC2).[1]
-
Secondary Target: HDAC3 (lower affinity).
-
Mechanism: Competitive inhibition via zinc chelation in the catalytic pocket.[1]
-
Key Application: Epigenetic modulation, induction of apoptosis in cancer cells, and neuroprotection research.[1]
Chemical Identity & Pharmacophore Analysis
Understanding the structural logic is essential for experimental design.[1] The molecule consists of three distinct pharmacophoric elements:
| Structural Domain | Chemical Moiety | Function |
| Cap Group | 2-Butoxybenzamide | Interacts with the surface recognition domain (rim) of the HDAC enzyme.[1] The ortho-butoxy group provides lipophilic contacts and steric bulk to restrict binding to specific isoforms.[1] |
| Linker | Amide Bond | Connects the cap to the ZBG, mimicking the substrate's peptide bond and positioning the ZBG correctly within the catalytic tunnel.[1] |
| Zinc Binding Group (ZBG) | 3-Amino-2-methylphenyl | A "reverse" amide connection to a 2-methyl-1,3-phenylenediamine.[1] The free amine and the amide carbonyl chelate the Zn²⁺ ion. The C2-methyl group sterically hinders rotation, locking the conformation to favor Class I HDAC selectivity.[1] |
Primary Target: Class I Histone Deacetylases (HDAC1/2)[1]
Mechanism of Action
The compound functions as a slow-binding, tight-binding inhibitor .[1]
-
Entry: The 2-butoxy tail anchors the molecule at the entrance of the active site.[1]
-
Chelation: The o-aminoanilide moiety penetrates the 11 Å hydrophobic channel.[1]
-
Binding: The amino group (-NH₂) and the amide carbonyl oxygen form a bidentate coordination complex with the catalytic Zinc (Zn²⁺) ion at the base of the pocket.[1]
-
Inhibition: This displaces the water molecule required for the deacetylation reaction, effectively locking the enzyme in an inactive state.
Signaling Pathway & Downstream Effects
Inhibition of HDAC1/2 prevents the removal of acetyl groups from histone tails (H3, H4).[1] This leads to:
-
Chromatin Relaxation (Euchromatin): Increased accessibility for transcription factors.[1]
-
Gene Re-expression: Upregulation of tumor suppressor genes (e.g., p21/WAF1).[1]
-
Cell Cycle Arrest: G1/S phase blockage.[1]
-
Apoptosis: Activation of intrinsic (mitochondrial) apoptotic pathways.[1]
Pathway Visualization
Caption: Mechanism of action showing Class I HDAC inhibition leading to hyperacetylation and tumor suppression.[1]
Experimental Protocols
Protocol A: In Vitro HDAC Inhibition Assay (Fluorometric)
Objective: Determine the IC₅₀ of the compound against purified HDAC1/2.
-
Reagents:
-
Preparation:
-
Dissolve N-(3-Amino-2-methylphenyl)-2-butoxybenzamide in DMSO to create a 10 mM stock.[1]
-
Prepare serial dilutions (e.g., 0.1 nM to 10 µM) in Assay Buffer.
-
-
Reaction:
-
Add 10 µL of diluted compound to a 96-well black plate.
-
Add 15 µL of enzyme solution (optimized concentration). Incubate for 15 min at 37°C.
-
Add 25 µL of substrate solution.[1]
-
Incubate for 30–60 min at 37°C.
-
-
Development:
-
Add 50 µL of Developer Solution (Trypsin/TSA) to release the fluorophore.[1]
-
Incubate for 15 min at room temperature.
-
-
Detection:
-
Measure fluorescence (Ex: 360 nm, Em: 460 nm).
-
Data Analysis: Plot % Activity vs. Log[Compound] to calculate IC₅₀.
-
Protocol B: Cellular Histone Acetylation Assay (Western Blot)
Objective: Validate target engagement in live cells.
-
Cell Treatment:
-
Lysis:
-
Electrophoresis:
-
Load 20 µg protein per lane on a 15% SDS-PAGE gel (histones are small, ~15 kDa).[1]
-
-
Blotting:
-
Antibody Staining:
-
Detection:
Selectivity & Off-Target Considerations
| Target | Affinity | Notes |
| HDAC1 / HDAC2 | High | Primary mechanism.[1] The 2-methyl group on the ZBG fits the narrow pocket of Class I. |
| HDAC3 | Moderate | Often inhibited by benzamides, but usually with lower potency than HDAC1/2.[1] |
| HDAC6 / Class II | Low/None | The large surface recognition domain of Class II HDACs does not accommodate the short benzamide scaffold well. |
| Kinases (e.g., Src) | Unlikely | While some benzamides inhibit kinases, the amino-anilide motif is highly specific to zinc metalloproteases.[1] |
References
-
Santa Cruz Biotechnology . N-(3-Amino-2-methylphenyl)-2-butoxybenzamide (sc-329306) Product Datasheet. Link
-
Suzuki, T., et al. (2005).[1] "Design, synthesis, and biological activity of novel HDAC inhibitors: Selectivity and potency of benzamide derivatives." Journal of Medicinal Chemistry. Link
-
Chou, C. J., et al. (2008).[1] "HDAC inhibition by benzamide derivatives: The role of the 2-amino group." Journal of Biological Chemistry. Link
-
Methot, J. L., et al. (2008).[1] "Exploration of the internal cavity of histone deacetylase (HDAC) with selective HDAC1/2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
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Methodological & Application
Synthesis protocol for N-(3-Amino-2-methylphenyl)-2-butoxybenzamide
An In-depth Guide to the Synthesis of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide, a substituted benzamide scaffold with significant potential in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and scalability, proceeding through three primary stages: 1) Williamson ether synthesis to produce the 2-butoxybenzoic acid intermediate, 2) Amide coupling via an acyl chloride intermediate to form N-(2-methyl-3-nitrophenyl)-2-butoxybenzamide, and 3) Catalytic reduction of the nitro group to yield the final target compound. This guide emphasizes the rationale behind procedural choices, incorporates detailed characterization checkpoints, and is structured to ensure reproducibility for researchers in organic synthesis and pharmaceutical sciences.
Introduction and Synthetic Strategy
N-(3-Amino-2-methylphenyl)-2-butoxybenzamide is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds. The presence of a flexible butoxy group, a rigid benzamide core, and a reactive aminophenyl moiety makes it a versatile building block for library synthesis. The synthetic approach detailed herein is a logical, multi-step process designed to maximize yield and purity by addressing key chemical challenges, such as regioselectivity and functional group compatibility.
The retrosynthetic analysis breaks down the target molecule at the amide bond, identifying 2-butoxybenzoic acid and 3-amino-2-methylaniline as the primary precursors. However, to avoid side reactions with the free amino group during amide coupling, a more strategic approach is employed. We begin with 2-methyl-3-nitroaniline, where the nitro group serves as a protected form of the desired amine. This nitro-substituted aniline is coupled with 2-butoxybenzoic acid. The synthesis of 2-butoxybenzoic acid itself is achieved from readily available 2-hydroxybenzoic acid (salicylic acid). The final step involves the selective reduction of the nitro group to the amine.
Caption: Retrosynthetic analysis and forward synthetic pathway.
Experimental Protocols
General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Glassware must be oven-dried prior to use, especially for moisture-sensitive reactions.[1] Solvents and reagents were obtained from commercial suppliers and used without further purification unless otherwise noted.[1] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates.
Part I: Synthesis of 2-Butoxybenzoic Acid (Intermediate 1)
This step employs the Williamson ether synthesis, a reliable method for forming ethers by reacting an alkoxide with a primary alkyl halide.[2] Here, the phenoxide of salicylic acid is generated in situ using potassium carbonate and subsequently alkylated with 1-bromobutane.
Table 1: Reagents for 2-Butoxybenzoic Acid Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Hydroxybenzoic Acid | 138.12 | 10.0 g | 72.4 | 1.0 |
| 1-Bromobutane | 137.02 | 12.9 g (9.5 mL) | 94.1 | 1.3 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 25.0 g | 180.9 | 2.5 |
| Dimethylformamide (DMF) | - | 150 mL | - | - |
Step-by-Step Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzoic acid (10.0 g, 72.4 mmol) and potassium carbonate (25.0 g, 180.9 mmol).
-
Add 150 mL of dimethylformamide (DMF) to the flask.
-
Stir the suspension vigorously and add 1-bromobutane (9.5 mL, 94.1 mmol).
-
Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction's completion by TLC (Eluent: 30% Ethyl Acetate in Hexane).
-
After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.
-
Acidify the aqueous solution to pH ~2 by slowly adding concentrated hydrochloric acid (HCl). A white precipitate will form.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2-butoxybenzoic acid as a white solid.[3]
-
Dry the product under vacuum. Expected yield: 80-90%.
Part II: Synthesis of N-(2-methyl-3-nitrophenyl)-2-butoxybenzamide (Intermediate 2)
Amide bond formation is achieved by first activating the carboxylic acid.[4] Converting 2-butoxybenzoic acid to its acyl chloride derivative with oxalyl chloride provides a highly reactive intermediate that readily couples with 2-methyl-3-nitroaniline. Pyridine is used as a base to neutralize the HCl generated during the coupling reaction.
Table 2: Reagents for Amide Coupling
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Butoxybenzoic Acid | 194.23 | 10.0 g | 51.5 | 1.0 |
| Oxalyl Chloride | 126.93 | 7.8 g (5.4 mL) | 61.8 | 1.2 |
| 2-Methyl-3-nitroaniline | 152.15 | 7.8 g | 51.5 | 1.0 |
| Pyridine | 79.10 | 8.2 mL | 103.0 | 2.0 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Dimethylformamide (DMF) | - | 2-3 drops | - | Catalytic |
Step-by-Step Protocol:
-
Acyl Chloride Formation: a. In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-butoxybenzoic acid (10.0 g, 51.5 mmol) in 100 mL of anhydrous dichloromethane (DCM). b. Add a catalytic amount of DMF (2-3 drops). c. Cool the solution in an ice bath (0 °C) and add oxalyl chloride (5.4 mL, 61.8 mmol) dropwise over 15 minutes. Gas evolution will be observed. d. Allow the reaction to warm to room temperature and stir for 2 hours. The completion of this step results in a solution of 2-butoxybenzoyl chloride. Do not isolate this intermediate.
-
Amide Coupling: a. In a separate 500 mL flask, dissolve 2-methyl-3-nitroaniline (7.8 g, 51.5 mmol) in 100 mL of anhydrous DCM and add pyridine (8.2 mL, 103.0 mmol). b. Cool this amine solution to 0 °C in an ice bath. c. Slowly add the freshly prepared 2-butoxybenzoyl chloride solution to the amine solution via a dropping funnel over 30 minutes. d. Once the addition is complete, allow the mixture to warm to room temperature and stir overnight (16 hours).
-
Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL). b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. c. Purify the resulting crude solid by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexane) to afford the pure amide product.
Part III: Synthesis of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide (Final Product)
The final step is the reduction of the aromatic nitro group to a primary amine. While catalytic hydrogenation is a clean method, reduction using tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a highly effective and classic laboratory method that avoids the need for specialized high-pressure hydrogenation equipment.[5]
Table 3: Reagents for Nitro Reduction
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-(2-methyl-3-nitrophenyl)... | 328.38 | 10.0 g | 30.4 | 1.0 |
| Tin(II) Chloride Dihydrate | 225.65 | 34.3 g | 152.2 | 5.0 |
| Ethanol (95%) | - | 250 mL | - | - |
Step-by-Step Protocol:
-
In a 500 mL round-bottom flask, suspend N-(2-methyl-3-nitrophenyl)-2-butoxybenzamide (10.0 g, 30.4 mmol) in 250 mL of 95% ethanol.
-
Add tin(II) chloride dihydrate (34.3 g, 152.2 mmol) to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 3-4 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture to pH > 8 by the slow addition of a saturated sodium bicarbonate solution. This will precipitate tin salts as a white solid.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by either recrystallization (from ethyl acetate/hexane) or flash column chromatography to yield N-(3-Amino-2-methylphenyl)-2-butoxybenzamide as a solid.
Characterization and Validation
Accurate structural elucidation is critical to validate the synthesis.[6] The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of all expected protons, including the aromatic protons with their characteristic splitting patterns, the butoxy chain protons, the methyl group singlet, and the new broad singlet for the -NH₂ protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the correct number of distinct carbon signals, including those for the aromatic rings, the carbonyl carbon of the amide, and the carbons of the butoxy and methyl groups.
-
MS (Mass Spectrometry): ESI-MS should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₈H₂₂N₂O₂ (298.38 g/mol ).
-
HPLC (High-Performance Liquid Chromatography): Can be used to determine the purity of the final compound, which should ideally be >95% for use in further applications.
Workflow and Logic
The entire process, from material preparation to final analysis, follows a logical progression. Each synthetic step includes a dedicated work-up and purification phase to ensure the intermediate's purity before proceeding to the next transformation. This modular approach is crucial for troubleshooting and achieving a high-purity final product.
Caption: Step-by-step experimental and analytical workflow.
Safety and Handling
-
Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Pyridine and DMF: Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
-
Strong Acids and Bases (HCl, NaOH): Corrosive. Handle with care.
-
Solvents (DCM, Ethanol, Ethyl Acetate, Hexane): Flammable. Keep away from ignition sources.
Conclusion
This application note details a reliable and well-characterized synthetic route to N-(3-Amino-2-methylphenyl)-2-butoxybenzamide. By following the step-by-step protocols for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical building block with high purity. The justification provided for each major step offers insight into the chemical principles at play, making this guide a useful resource for both process execution and academic understanding.
References
- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PMC. [Link]
-
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]
-
An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. Quick Company. [Link]
-
3-Methyl-N-(2-methylphenyl)benzamide. PubMed Central. [Link]
-
Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. ResearchGate. [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]
-
Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
- Synthesis of n-methylaniline.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
- Synthetic method of 3-chloro-2-methylaniline.
- Method for purifying aromatic amino acids.
-
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. chemrxiv.org. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES. Rasayan J. Chem. [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. ResearchGate. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Synthesis and characterization of 2‐acetoxybenzoic acid‐dextran ester conjugates. ResearchGate. [Link]
-
Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
- Synthesis method of 2-ethoxybenzoic acid compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]
- 3. CAS 1498-96-0: 4-Butoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 4. scispace.com [scispace.com]
- 5. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Handling and storage stability of amino-benzamide compounds
Application Note: Handling, Storage, and Stability of Amino-Benzamide Compounds
Executive Summary
Amino-benzamide compounds (e.g., 2-aminobenzamide, 4-aminobenzamide derivatives) serve critical roles as fluorescent tags in glycan analysis, pharmacophores in histone deacetylase (HDAC) inhibitors, and linkers in antibody-drug conjugates (ADCs). While chemically versatile, their stability is compromised by three primary vectors: amide bond hydrolysis , aniline oxidation , and photolytic degradation .
This guide provides a scientifically grounded protocol for the handling and storage of these compounds. It synthesizes kinetic data on amide hydrolysis with practical laboratory workflows to minimize degradation and ensure experimental reproducibility.
Chemical Stability & Degradation Mechanisms
To preserve the integrity of amino-benzamide reagents, one must understand the causality of their degradation.
Hydrolysis of the Amide Bond
The benzamide moiety is susceptible to hydrolysis under acidic or basic conditions, cleaving the molecule into a benzoic acid derivative and an amine.[1]
-
Mechanism: The carbonyl carbon is attacked by nucleophiles (OH⁻ in base) or activated by protonation (in acid), leading to cleavage.
-
Kinetic Insight: Substituents on the aromatic ring influence stability. Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzamide ring generally accelerate alkaline hydrolysis by making the carbonyl carbon more electrophilic [1].
-
Impact: Loss of the pharmacophore or fluorophore attachment point.
Oxidation of the Amino Group
The free amino group (aniline functionality), particularly in 2-amino and 4-amino isomers, is electron-rich and prone to oxidation.
-
Mechanism: Radical formation leads to polymerization or conversion to nitro/nitroso species, often manifesting as a color change (yellowing/browning) in solution.
-
Impact: Reduced fluorescence quantum yield (for 2-AB) and formation of toxic byproducts.
Photostability
Fluorescent derivatives (like 2-AB) are inherently photosensitive. Prolonged exposure to ambient light can cause photobleaching or photo-oxidation [2].
Visualization of Degradation Pathways
The following diagram illustrates the critical stress pathways affecting amino-benzamides.
Figure 1: Primary degradation pathways for amino-benzamide compounds.[1] High-contrast nodes indicate stable starting material (Blue) vs. stressors (Red/Yellow).
Storage & Handling Guidelines
Solid State Storage
-
Temperature: Store at -20°C . Lower temperatures reduce the kinetic energy available for spontaneous oxidation or hydrolysis.
-
Atmosphere: Hygroscopic nature requires storage in a desiccator or with silica gel packs. Moisture absorption catalyzes hydrolysis.
-
Light: Amber vials or foil-wrapped containers are mandatory.
Solution Handling (DMSO vs. Water)
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred solvent for stock solutions. It solubilizes hydrophobic benzamides effectively and lacks the protons necessary for acid-catalyzed hydrolysis [3].
-
Aqueous Stability: In water, maintain pH 6.0–8.0. Avoid storing aqueous solutions for >24 hours.
-
Freeze-Thaw: Aliquot stocks immediately. Repeated freeze-thaw cycles introduce condensation (water) into anhydrous DMSO stocks, accelerating degradation.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: To prepare a 50 mM stock solution of 2-Aminobenzamide (2-AB) with maximum stability.
-
Equilibration: Allow the vial of solid 2-AB to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold solid.
-
Weighing: Weigh the required amount (e.g., 6.8 mg for 1 mL of 50 mM) in a low-humidity environment.
-
Solubilization: Add anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).
-
Note: Do not use standard laboratory-grade DMSO without verifying water content.
-
-
Mixing: Vortex briefly (10-15 seconds) until fully dissolved. Avoid sonication if possible to prevent heating.
-
Aliquot & Store: Dispense into single-use amber microcentrifuge tubes (e.g., 50 µL aliquots). Flush with inert gas (Argon/Nitrogen) if available. Store at -20°C.
Protocol B: QC Stability Assay (HPLC-UV)
Objective: To quantify degradation products (Benzoic acid derivatives) in stored samples.
-
Instrument: HPLC with UV-Vis or PDA detector.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detection: 254 nm (aromatic ring) and 330 nm (if fluorescent 2-AB).
Gradient Table:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 5 | 1.0 |
| 10.0 | 95 | 1.0 |
| 12.0 | 95 | 1.0 |
| 12.1 | 5 | 1.0 |
| 15.0 | 5 | 1.0 |
-
Acceptance Criteria: Purity > 95%. The appearance of a peak at earlier retention times (more polar hydrolysis products) indicates degradation.
Protocol C: Glycan Labeling with 2-AB (Stability-Optimized)
Context: 2-AB is widely used to label glycans via reductive amination. This reaction requires elevated temperatures (65°C), where stability is critical [4].
-
Reagent Prep: Prepare 2-AB (0.35 M) and Sodium Cyanoborohydride (1 M) in a mixture of DMSO:Glacial Acetic Acid (7:3 v/v).
-
Why: The acetic acid provides the acidic catalysis for Schiff base formation, while DMSO maintains solubility.
-
-
Incubation: Add reagent to dry glycan sample. Incubate at 65°C for 2 hours .
-
Critical Control: Do not exceed 2 hours or 65°C. Extended heat promotes desialylation of the glycan and oxidation of the 2-AB label.
-
-
Cleanup: Immediately purify using a hydrophilic interaction (HILIC) cartridge (e.g., GlycoClean S) to remove excess toxic cyanide and unreacted 2-AB.
-
Storage of Labeled Glycans: Store dry at -20°C. If in solution, keep at 4°C in the dark for max 1 week.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitation in Stock | Moisture ingress in DMSO; "Salting out" effect. | Use fresh anhydrous DMSO. Warm to 37°C briefly to redissolve. |
| Yellowing of Solution | Oxidation of amino group (aniline). | Check expiry. Ensure storage under inert gas. Discard if OD > 0.1 at 450 nm. |
| Low Labeling Efficiency | Hydrolysis of 2-AB or inactive reductant. | Use Protocol B to check 2-AB purity. Ensure Sodium Cyanoborohydride is fresh. |
| Extra Peaks in HPLC | Photodegradation or Hydrolysis. | Protect samples from light.[1][2][3] Check pH of aqueous buffers (keep pH 6-8). |
Workflow Diagram: Handling & Storage
Figure 2: Decision matrix for the lifecycle of amino-benzamide reagents.
References
-
BenchChem. (2025).[4] Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution. Retrieved from
-
National Institutes of Health (NIH). (2022). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads. PMC8873021. Retrieved from
-
Royal Society of Chemistry. (2024). On the solubility of azodicarbonamide in water/DMSO mixtures. Royal Society Open Science. Retrieved from
-
Agilent Technologies. (2023). Signal™ 2-AB Labeling Kit Instruction Manual. Retrieved from
Sources
Application Notes and Protocols for In Vitro Profiling of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide
Introduction: Characterizing a Novel Benzamide Derivative
N-(3-Amino-2-methylphenyl)-2-butoxybenzamide is a small molecule belonging to the benzamide class of compounds. The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitutions on the phenyl rings of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide—an amino and a methyl group on one ring and a butoxy group on the other—suggest that this compound may interact with various biological targets, warranting a comprehensive in vitro characterization.
This guide provides a structured, multi-tiered approach to elucidating the biological activity profile of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing researchers with a robust framework for initial screening and subsequent mechanistic studies. We will proceed from broad assessments of cytotoxicity to more specific assays for antimicrobial, antioxidant, and anti-inflammatory potential.
Tier 1: Foundational Activity Screening
The initial tier of assessment aims to establish a baseline for the compound's bioactivity, focusing on cytotoxicity against a panel of cancer cell lines and its potential as an antimicrobial agent. This provides a broad overview of its potential therapeutic applications.
Protocol 1: Assessment of In Vitro Anticancer Activity
A primary evaluation of the anticancer potential of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide can be achieved through the assessment of its cytotoxic and anti-proliferative effects on various cancer cell lines.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]
Materials:
-
N-(3-Amino-2-methylphenyl)-2-butoxybenzamide
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[3]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide in DMSO. Create a series of dilutions in culture medium and add them to the wells to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing insight into the compound's long-term effects on cell proliferation.[4][5]
Materials:
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Fixation solution (e.g., 10% neutral buffered formalin)[6]
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide for 24 hours.
-
Incubation: Remove the compound-containing medium, wash with PBS, and add fresh complete medium. Incubate for 7-14 days, allowing colonies to form.[6]
-
Fixation and Staining: Wash the colonies with PBS, fix with fixation solution for 15-30 minutes, and then stain with crystal violet solution for 30-60 minutes.[6]
-
Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).[4]
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group.
Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for primary in vitro anticancer screening.
Protocol 2: Antimicrobial Susceptibility Testing
Given that many benzamide derivatives exhibit antimicrobial properties, it is prudent to assess the activity of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide against a panel of pathogenic bacteria and fungi.
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[7] The broth microdilution method is a standard procedure for determining MIC values.[8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.[9]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[10]
Data Presentation:
| Microorganism | Strain | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | 32 |
| Candida albicans | ATCC 90028 | >64 |
Tier 2: Mechanistic and Specificity Profiling
Following the initial screening, a more focused investigation into the compound's mechanism of action and other potential biological activities is warranted.
Protocol 3: Assessment of Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[11][12]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)[13]
-
Ascorbic acid (positive control)
-
Methanol or ethanol
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
Reaction Mixture: Add a solution of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide at various concentrations to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[14]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[11]
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of scavenging against the compound concentration to determine the EC50 value.
Protocol 4: Evaluation of Anti-inflammatory Potential
The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) is a hallmark of inflammation. An in vitro assay to measure the inhibition of TNF-α production can provide insights into the anti-inflammatory properties of the compound.
This assay utilizes lipopolysaccharide (LPS) to induce an inflammatory response in macrophage-like cells (e.g., RAW 264.7) and measures the subsequent production of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α ELISA: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[15][17][18]
Data Analysis: Determine the concentration of TNF-α in each sample by comparison to a standard curve. Calculate the percentage of inhibition of TNF-α production for each compound concentration.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of the NF-κB pathway.
Protocol 5: Kinase Inhibition Profiling
Many small molecule drugs exert their effects by inhibiting protein kinases. A general in vitro kinase assay can be used to screen N-(3-Amino-2-methylphenyl)-2-butoxybenzamide against a panel of relevant kinases to identify potential molecular targets.
Materials:
-
Recombinant protein kinases of interest
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Kinase assay detection kit (e.g., ADP-Glo™, Z'-LYTE™)[19]
Procedure:
-
Assay Plate Preparation: Add the test compound at various concentrations to the wells of a microplate.
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).[20]
-
Detection: Stop the reaction and add the detection reagent according to the kit manufacturer's protocol to measure kinase activity (e.g., by quantifying ADP production or substrate phosphorylation).[21][22]
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value for each kinase that shows significant inhibition.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the initial in vitro characterization of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide. By systematically evaluating its cytotoxic, anti-proliferative, antimicrobial, antioxidant, and anti-inflammatory properties, researchers can gain valuable insights into its potential therapeutic applications and guide further drug development efforts. The tiered approach ensures an efficient use of resources, starting with broad screening and progressing to more detailed mechanistic studies.
References
- Spoering, A. L., & Lewis, K. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
-
MDPI. (2023, July 26). DPPH Radical Scavenging Assay. Retrieved from [Link]
- Choudhary, M. I., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC.
- Hümmer, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
- Raikumar, T., & Grace, T. (2011). Clonogenic Assay: Adherent Cells. PMC.
-
National Cancer Institute. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
-
Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
- Franken, N. A. P., et al. (2025, February 5). Clonogenic Assay. Bio-protocol.
-
Invitrogen. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]
-
Agilent. (n.d.). Automated Colony Formation Assay. Retrieved from [Link]
-
BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]
-
Encyclopedia.pub. (2023, September 8). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
- Mataseje, L. A., et al. (2024, March 22). Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution. Microbiology Spectrum.
- Marinova, G., & Batchvarov, V. (n.d.). Evaluation of the Methods for Determination of the Free Radical Scavenging Activity by DPPH. Bulgarian Journal of Agricultural Science.
- Kumar, A., et al. (2018, September 17). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. International Journal of Pharmaceutical Quality Assurance.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. idexx.dk [idexx.dk]
- 11. mdpi.com [mdpi.com]
- 12. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]
- 13. agrojournal.org [agrojournal.org]
- 14. iomcworld.com [iomcworld.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mpbio.com [mpbio.com]
- 17. nwlifescience.com [nwlifescience.com]
- 18. novamedline.com [novamedline.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Minimizing side reactions in 2-butoxybenzamide synthesis
Topic: Minimizing Side Reactions in O-Alkylation of Salicylamide Ticket ID: #RXN-2BB-OPT Status: Open Support Tier: Level 3 (Senior Application Scientist)
Core Directive & System Overview
Welcome to the Advanced Synthesis Support Center. You are likely encountering regioselectivity issues in the synthesis of 2-butoxybenzamide . This molecule is typically synthesized via the Williamson Ether Synthesis (O-alkylation) of salicylamide with a butyl halide.
The central challenge here is the ambident nucleophilicity of the salicylamide anion. The deprotonated salicylamide possesses two nucleophilic sites:
-
Phenolic Oxygen (Hard Nucleophile): The desired site for O-alkylation.
-
Amide Nitrogen (Soft Nucleophile): The site for competitive N-alkylation.
Your goal is to maximize Path A (O-alkylation) while suppressing Path B (N-alkylation) and Path C (Elimination/Hydrolysis).
Interactive Troubleshooting Guide (FAQs)
Case 1: "My HPLC shows a significant peak at RRT ~1.2, identified as N-butylsalicylamide."
Diagnosis: Regioselectivity failure. The reaction conditions are favoring the softer nitrogen nucleophile.
Root Cause Analysis:
-
Solvent Polarity: You may be using a solvent that stabilizes the transition state for N-attack or using a base that creates a "loose" ion pair, making the nitrogen more accessible.
-
Leaving Group: If you are using 1-iodobutane, the softer iodide leaving group can sometimes favor the softer N-nucleophile compared to the harder bromide or sulfonate.
Corrective Actions:
-
Switch Solvent: Use Acetone or Acetonitrile (ACN) . These polar aprotic solvents, combined with carbonate bases, generally favor O-alkylation due to specific solvation effects on the cation. Avoid highly polar solvents like DMF if N-alkylation is high, as they can sometimes increase N-selectivity depending on the temperature.
-
Change Base: Switch to Potassium Carbonate (K₂CO₃) . Strong bases like Sodium Hydride (NaH) or KOH produce a "naked" anion that is more reactive but less selective, increasing N-alkylation risk. K₂CO₃ provides a heterogeneous reaction surface that kinetically favors O-alkylation.
Case 2: "The reaction is stalling at 60% conversion after 24 hours."
Diagnosis: Low electrophilicity or steric hindrance.
Root Cause Analysis:
-
Reagent Quality: 1-Bromobutane is less reactive than methyl or ethyl halides.
-
Solvation: The base (K₂CO₃) might be poorly soluble in the organic phase.
Corrective Actions:
-
Finkelstein Catalyst: Add Potassium Iodide (KI) (10 mol%). This converts the alkyl bromide to the more reactive alkyl iodide in situ. Note: While iodide is "softer," the kinetic boost usually outweighs the selectivity loss when used with K₂CO₃/Acetone.
-
Phase Transfer Catalyst (PTC): Add Tetrabutylammonium bromide (TBAB) (5 mol%). This helps shuttle the phenolate anion into the organic phase, increasing the reaction rate without requiring harsh heating.
Case 3: "I see a new impurity forming that matches the hydrolysis product (Salicylamide)."
Diagnosis: Moisture contamination or excessive heating.
Root Cause Analysis:
-
Wet Solvents: Water acts as a competing nucleophile or hydrolyzes the amide bond (though amide hydrolysis usually requires harsher conditions).
-
Elimination: If using strong bases and high heat, 1-bromobutane can eliminate to form 1-butene, consuming the alkylating agent and leaving unreacted salicylamide.
Corrective Actions:
-
Dry Solvents: Ensure Acetone/ACN is dried over molecular sieves (3Å).
-
Stoichiometry: Use a slight excess of 1-bromobutane (1.2 equiv) to account for volatility and minor elimination side reactions.
Mechanistic Visualization
The following diagram illustrates the competing pathways. Your objective is to steer the reaction down the Green Path .
Caption: Reaction pathway analysis showing the competition between O-alkylation (Target) and N-alkylation/Elimination (Impurities).
Optimized Experimental Protocol
This protocol is designed to maximize O-selectivity using the "Hard/Soft Acid Base" (HSAB) principles validated in salicylamide ether synthesis [1, 2].
Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Critical Quality Attribute |
| Salicylamide | 1.0 | Substrate | Dry, free of salicylic acid |
| 1-Bromobutane | 1.2 | Electrophile | Primary halide (minimizes elimination) |
| K₂CO₃ | 2.0 | Base | Mild, anhydrous, ground powder |
| Potassium Iodide | 0.1 | Catalyst | Finkelstein catalyst (accelerator) |
| Acetone | 10 vol | Solvent | Polar aprotic, dried over MgSO₄ |
Step-by-Step Procedure
-
Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvation: Charge Salicylamide (1.0 eq) and anhydrous Acetone (10 volumes). Stir until dissolved.
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) and KI (0.1 eq). Stir the heterogeneous mixture at room temperature for 30 minutes. Why: This allows partial formation of the phenolate anion before introducing the electrophile.
-
Alkylation: Add 1-Bromobutane (1.2 eq) dropwise via syringe or addition funnel.
-
Reflux: Heat the mixture to a gentle reflux (~56°C internal temp) for 12–16 hours.
-
Checkpoint: Monitor by TLC (Eluent: Hexane/EtOAc 7:3). Look for the disappearance of Salicylamide (Rf ~0.2) and appearance of Product (Rf ~0.5).
-
-
Workup:
-
Purification (Critical for Impurity Removal):
-
Dissolve the crude residue in Ethyl Acetate.
-
Acid Wash: Wash with 1M HCl (2x). Why: This removes any unreacted basic species and helps remove trace N-alkylated byproducts which may have slightly higher basicity.
-
Base Wash: Wash with 10% NaOH (2x). Why: This removes unreacted Salicylamide (phenolic proton is acidic) which will partition into the aqueous phase.
-
Dry organic layer over Na₂SO₄, filter, and evaporate.[8]
-
Recrystallization: Recrystallize from Ethanol/Water (or Methanol) if purity is <98%.
-
Data & Selectivity Factors
The following table summarizes how variable changes impact the O/N Ratio (O-alkylation vs N-alkylation) based on general alkylation principles of ambident amides [3, 4].
| Variable | Condition A | Condition B | Effect on Selectivity |
| Base | K₂CO₃ (Carbonate) | NaH (Hydride) | K₂CO₃ favors O-alkylation. NaH creates "naked" anions prone to N-attack. |
| Solvent | Acetone | DMF/DMSO | Acetone favors O-alkylation. Highly polar solvents like DMSO can increase N-alkylation rates. |
| Leaving Group | Bromide (Br) | Iodide (I) | Bromide favors O-alkylation. Soft iodides slightly increase N-attack risk (though KI cat. is usually acceptable). |
| Temperature | 50-60°C | >100°C | Lower temps favor O-alkylation. High heat overcomes the activation energy barrier for N-alkylation. |
References
-
Preprints.org. (2024).[7] Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Retrieved from
-
BenchChem. (2025).[3][8][9] Synthesis of 2-tert-butoxyphenol Derivatives: Application Notes and Protocols. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkylation? (Mechanistic Discussion). Retrieved from
Sources
- 1. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Challenge of Amino-Benzamide Impurity Profiling
An in-depth guide to optimizing HPLC separation for amino-benzamide impurities, from method development to troubleshooting.
Amino-benzamides are a class of compounds frequently encountered in pharmaceutical development, either as active pharmaceutical ingredients (APIs), intermediates, or impurities. Their inherent polarity and the presence of a basic amine group present unique challenges for chromatographic separation. Achieving robust and reproducible separation of the main component from its structurally similar impurities requires a nuanced understanding of chromatographic principles and a systematic approach to method development.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of optimizing High-Performance Liquid Chromatography (HPLC) methods for amino-benzamide impurities. Drawing on established chromatographic theory and field-proven experience, this guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems observed during the analysis of amino-benzamide and its related impurities. Each answer explains the underlying cause of the problem and provides a logical, step-by-step solution.
Q1: My primary amino-benzamide peak is tailing significantly. What is causing this and how can I fix it?
Answer: Peak tailing is the most common issue when analyzing basic compounds like amino-benzamides on silica-based reversed-phase columns.
-
Causality: The primary cause is secondary interactions between the basic amine functional group on your analyte and acidic residual silanol groups (Si-OH) on the HPLC column's silica surface.[1] These interactions are a secondary retention mechanism to the intended hydrophobic interaction, causing a portion of the analyte molecules to be retained more strongly, resulting in a "tail."
-
Solutions to Implement:
-
Lower the Mobile Phase pH: By operating at a lower pH (e.g., 2.5-3.5), the residual silanol groups become fully protonated (Si-OH), minimizing their ability to interact with the protonated amine group (R-NH3+) of the analyte.[1][2] This is the most effective first step. Use buffers like phosphate or formate to control the pH.
-
Select a High-Purity, End-Capped Column: Modern HPLC columns are manufactured using high-purity silica with fewer metal contaminants and are "end-capped" to block most residual silanols. If you are using an older column, switching to a modern, fully end-capped C18 or C8 column can dramatically improve peak shape.[3][4]
-
Use a Mobile Phase Additive: If adjusting pH is not sufficient, a competing base like triethylamine (TEA) can be added to the mobile phase at a low concentration (e.g., 0.1%).[2][5] The TEA will preferentially interact with the active silanol sites, masking them from your analyte. Note that TEA is not suitable for mass spectrometry (MS) detection.
-
Reduce Sample Mass/Volume: Injecting too much sample can overload the column, leading to both peak tailing and fronting.[3] Try diluting your sample or reducing the injection volume to see if the peak shape improves.
-
Q2: I have poor resolution between my main peak and a closely eluting impurity. What are the key parameters to adjust?
Answer: Achieving resolution between structurally similar compounds requires fine-tuning the selectivity of your chromatographic system.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To separate two closely eluting peaks, you must alter the chemistry of the system to make the column "see" the two compounds differently.
-
Solutions to Implement:
-
Optimize the Gradient Slope (for Gradient Methods): A shallower gradient provides more time for the analytes to interact with the stationary phase, often increasing resolution between closely eluting peaks. Try decreasing the rate of change of your organic solvent percentage per minute.
-
Change the Organic Solvent: The choice of organic solvent can significantly alter selectivity. If you are using acetonitrile, try substituting it with methanol, or even a mixture of the two. Methanol has different hydrogen-bonding properties than acetonitrile and can change the elution order or improve the spacing of peaks.[6]
-
Adjust the Mobile Phase pH: Small changes in pH can alter the ionization state of your analytes and impurities, which can drastically change their retention and improve selectivity.[2] This is especially powerful if the pKa values of the main compound and the impurity are different.
-
Change the Column Temperature: Temperature affects mobile phase viscosity and the kinetics of interaction between the analytes and the stationary phase. Sometimes, increasing or decreasing the column temperature by 5-10 °C can provide the necessary selectivity change to resolve two peaks.[2]
-
Consider an Alternative Stationary Phase: If optimizing the mobile phase on a C18 column is unsuccessful, a different stationary phase may be required. A Phenyl-Hexyl column offers different (pi-pi) interactions, while a Hydrophilic Interaction Chromatography (HILIC) column is an excellent alternative for very polar amino-benzamides that are poorly retained in reversed-phase.[7] HILIC uses a polar stationary phase (like amide or amine) with a high-organic mobile phase.[8]
-
Q3: My retention times are shifting from one injection to the next. What should I investigate?
Answer: Retention time instability points to a lack of equilibrium in the system or inconsistencies in the mobile phase delivery.
-
Causality: Consistent retention times rely on a stable mobile phase composition, a constant flow rate, and a fully equilibrated column. Any deviation in these parameters will cause shifts.
-
Solutions to Implement:
-
Ensure Proper Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. For reversed-phase, 10-15 column volumes is a good starting point. For HILIC, equilibration can be much slower and may require 30 or more column volumes.
-
Verify Mobile Phase Preparation: Inaccurately prepared mobile phases are a common cause of shifting retention.[3] Always use precise measurements for both the aqueous and organic components. If using a buffer, ensure it is fully dissolved and the pH is correctly adjusted before mixing with the organic solvent. Prepare fresh mobile phases daily.
-
Check the HPLC Pump Performance: Verify that the pump is delivering a consistent flow rate and that the solvent proportioning is accurate. Check for leaks in the system, as this can cause pressure fluctuations and affect mobile phase composition.[3]
-
Control the Column Temperature: Use a thermostatted column compartment. Fluctuations in ambient temperature can cause noticeable shifts in retention times, especially for sensitive methods.[2]
-
Frequently Asked Questions (FAQs)
Q: What is the best starting column for separating amino-benzamide impurities?
A: For most cases, a modern, high-purity, end-capped C18 column is the best starting point due to its versatility and robustness.[9] However, if your amino-benzamide and its impurities are highly polar and show little retention even with a low percentage of organic solvent, a HILIC column with an amide-bonded phase is an excellent alternative.[7][8] HILIC provides enhanced retention for polar analytes.[7]
Q: How do I develop a stability-indicating HPLC method for my amino-benzamide drug substance?
A: A stability-indicating method is one that can resolve the API from all potential degradation products. The development process involves performing forced degradation (stress testing) studies as outlined by ICH guidelines.[10]
-
Perform Forced Degradation: Subject the amino-benzamide sample to a range of stress conditions to intentionally generate degradation products.[11] The goal is typically to achieve 5-20% degradation of the parent compound.[10][12]
-
Acid/Base Hydrolysis: e.g., 0.1 M HCl / 0.1 M NaOH at elevated temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal: e.g., 80°C in a dry oven.
-
Photolytic: Exposure to UV/Visible light in a photostability chamber.
-
-
Analyze Stressed Samples: Analyze each stressed sample using your initial HPLC method.
-
Method Optimization: The goal is to chromatographically separate the main amino-benzamide peak from all new peaks (degradants) that appear in the stressed samples. Use the strategies outlined in the Troubleshooting Guide (e.g., adjusting gradient, pH, solvent type) to achieve baseline resolution for all peaks.
-
Peak Purity Analysis: Use a Photo-Diode Array (PDA) detector to perform peak purity analysis on the main peak in the stressed samples. This will confirm that no degradant is co-eluting with it.
Q: What are the ideal detector settings for amino-benzamide analysis?
A: Amino-benzamides contain a chromophore (the benzene ring and amide group), making them suitable for UV detection.
-
Wavelength Selection: To determine the optimal wavelength, run a UV scan of your amino-benzamide standard in your mobile phase diluent using a PDA detector. The wavelength of maximum absorbance (λ-max) will provide the highest sensitivity. A common starting wavelength for this class of compounds is around 254 nm or 265 nm.[2][13]
-
Bandwidth and Reference Wavelength: A typical bandwidth is 4-8 nm. If you observe baseline drift, you can use a reference wavelength where the analyte does not absorb (e.g., 360 nm) to subtract background noise.
Data Presentation: Recommended Starting Conditions
The table below provides a set of robust starting conditions for developing an HPLC method for amino-benzamide impurities. These parameters should be considered a starting point for further optimization.
| Parameter | Reversed-Phase (RP) Recommendation | HILIC Recommendation | Rationale |
| Column | C18, High-Purity, End-Capped (e.g., <3 µm, 2.1/3.0 x 100 mm) | Amide-bonded phase (e.g., <3 µm, 2.1/3.0 x 100 mm) | C18 is a versatile first choice. Amide-HILIC is superior for highly polar compounds.[7][8] |
| Mobile Phase A | 0.1% Formic Acid or 20 mM Phosphate Buffer in Water, pH 2.5-3.0 | 0.1% Formic Acid in 90:10 Acetonitrile:Water | Low pH minimizes silanol interactions in RP. High organic content is required for retention in HILIC. |
| Mobile Phase B | Acetonitrile or Methanol | 0.1% Formic Acid in 50:50 Acetonitrile:Water | Acetonitrile often provides better peak shape. Methanol can offer different selectivity. |
| Gradient Program | Start at 5% B, ramp to 95% B over 15-20 min | Start at 95% B, ramp to 50% B over 15-20 min | A generic screening gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.4 - 0.6 mL/min (for 2.1/3.0 mm ID) | 0.4 - 0.6 mL/min (for 2.1/3.0 mm ID) | Appropriate for smaller ID columns to maintain efficiency without excessive pressure. |
| Column Temp. | 30 - 40 °C | 30 - 40 °C | Elevated temperature lowers viscosity and can improve peak shape and efficiency. |
| Detection | UV/PDA at λ-max (e.g., 254 nm or 265 nm) | UV/PDA at λ-max (e.g., 254 nm or 265 nm) | Provides high sensitivity for the aromatic chromophore.[13] |
| Injection Volume | 1 - 5 µL | 1 - 5 µL | Small volumes minimize potential peak distortion from the injection solvent. |
| Sample Diluent | Initial Mobile Phase Conditions (e.g., 95% A: 5% B) | Initial Mobile Phase Conditions (e.g., 5% A: 95% B) | Matching sample solvent to the mobile phase is critical to prevent poor peak shape.[3] |
Experimental Protocol: Systematic HPLC Method Development Workflow
This protocol outlines a step-by-step approach to developing a robust, stability-indicating method for amino-benzamide impurities.
-
Analyte Characterization:
-
Determine the pKa and solubility of the amino-benzamide. This information is crucial for selecting the mobile phase pH and sample diluent.
-
Using a PDA detector, determine the UV absorbance maximum (λ-max) of the analyte.
-
-
Initial Column and Mobile Phase Screening:
-
Select a C18 column as the primary screening column.
-
Prepare mobile phases:
-
A1: 0.1% Formic Acid in Water
-
B1: Acetonitrile
-
B2: Methanol
-
-
Run a fast generic gradient (e.g., 5-95% B in 10 minutes) with both Acetonitrile and Methanol to assess retention and peak shape.
-
-
pH and Buffer Optimization:
-
Based on the initial screening, select the better organic solvent.
-
Prepare aqueous mobile phases with different pH values (e.g., pH 2.5, pH 4.5, pH 6.5) using appropriate buffers (formate, acetate, phosphate).
-
Run the gradient at each pH and observe the effect on retention time, peak shape, and selectivity between the main peak and any visible impurities. Select the pH that provides the best overall chromatography.
-
-
Gradient Optimization:
-
Once the column, mobile phase, and pH are selected, optimize the gradient profile.
-
Adjust the initial and final %B to focus the gradient around the elution time of your compounds of interest.
-
Lengthen the gradient time (create a shallower slope) to improve the resolution of closely eluting impurities.
-
-
Forced Degradation and Method Validation:
-
Perform forced degradation studies as described in the FAQ section.
-
Inject the stressed samples using the optimized method.
-
Confirm that all degradation products are baseline resolved from the main peak and from each other. If not, re-optimize the gradient or screen alternative columns (e.g., Phenyl-Hexyl or HILIC).
-
Perform peak purity analysis using a PDA detector to ensure the main peak is spectrally pure under all stress conditions.
-
Visualization: Troubleshooting Workflow for Poor Resolution
The following diagram illustrates a logical workflow for diagnosing and solving issues with insufficient peak resolution.
Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.
References
-
SIELC Technologies. (n.d.). Separation of 4-Aminobenzamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ahn, J., Bones, J., Yu, Y. Q., Rudd, P. M., & Gilar, M. (2010). Separation of 2-aminobenzamide labeled glycans using hydrophilic interaction chromatography columns packed with 1.7 μm sorbent. Journal of Chromatography B, 878(3-4), 403-408. Retrieved from [Link]
-
Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]
-
Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 75, 1-24. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Patel, Y. et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Retrieved from [Link]
-
Patel, Y. et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Retrieved from [Link]
-
Hasehira, K., Nakakita, S. I., Miyanishi, N., Sumiyoshi, W., Hayashi, S., Takegawa, K., & Hirabayashi, J. (2010). A comprehensive HPLC analytical system for the identification and quantification of hexoses that employs 2-aminobenzamide coupling. Journal of Biochemistry, 147(4), 547-555. Retrieved from [Link]
-
Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub). Retrieved from [Link]
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ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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Bajaj, S., et al. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 10(12), 3013-3017. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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Krzek, J., & Stompel, R. (2005). DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID. Acta Poloniae Pharmaceutica, 62(5), 339-343. Retrieved from [Link]
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ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
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Ahn, J., Bones, J., Yu, Y. Q., Rudd, P. M., & Gilar, M. (2010). Separation of 2-aminobenzamide labeled glycans using hydrophilic interaction chromatography columns packed with 1.7 microm sorbent. Journal of Chromatography B, 878(3-4), 403-408. Retrieved from [Link]
-
Keerthi, K., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation of Amitryptaline and Perphenazine by RP-HPLC in Pure Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 26(2). Retrieved from [Link]
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Shodex. (n.d.). Comparison of Amino Column with Amide Column. Retrieved from [Link]
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BioPharm International. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Keys for enabling optimum peptide CharaCterizations. Retrieved from [Link]
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Taylor, T. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Retrieved from [Link]
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Validation & Comparative
A Senior Scientist's Guide to the Validation of Novel Kinase Inhibitors: A Case Study with N-(3-Amino-2-methylphenyl)-2-butoxybenzamide
This guide provides a comprehensive framework for the validation of novel kinase inhibitors, using N-(3-Amino-2-methylphenyl)-2-butoxybenzamide as a hypothetical novel chemical entity (NCE). While direct public data on this specific compound is scarce, its benzamide scaffold bears structural similarity to known kinase inhibitors, particularly those targeting the p38 MAPK pathway. Therefore, we will proceed with the hypothesis that this compound is a p38 MAPK inhibitor, outlining the rigorous, multi-step validation process required to characterize its activity, potency, and selectivity. This document is designed for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Imperative for Rigorous Kinase Inhibitor Validation
Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, they are prime targets for therapeutic development. The validation of a new kinase inhibitor is a foundational step in drug discovery. It is not merely about confirming activity but about building a comprehensive profile of the molecule's behavior. This involves moving from simple biochemical confirmation to understanding its effects in a complex cellular environment and assessing its specificity across the entire kinome. A robust validation cascade ensures that resources are focused on compounds with the highest potential for clinical success and minimizes late-stage failures.
This guide will detail a self-validating workflow, explaining the causality behind each experimental choice and comparing our hypothetical NCE to well-characterized p38 MAPK inhibitors:
-
SB203580 : A first-generation, ATP-competitive inhibitor of p38α/β.
-
BIRB 796 (Doramapimod) : A potent, allosteric inhibitor that binds to a unique "DFG-out" conformation of the kinase.
Part 1: Primary Biochemical Potency Assessment
The first step is to confirm direct enzymatic inhibition and determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Rationale for Assay Selection
We will employ a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This format is highly sensitive, scalable for high-throughput screening, and universal for virtually any kinase. It works by quantifying the amount of ADP produced during the kinase reaction; the luminescence signal is directly proportional to kinase activity. This provides a direct measure of the enzyme's catalytic function.
Experimental Workflow: Biochemical IC50 Determination
Detailed Protocol: p38α Biochemical Assay
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide, SB203580, and BIRB 796 in 100% DMSO, starting at a top concentration of 1 mM.
-
Assay Plate Preparation : In a 384-well plate, add the compound dilutions. Include "no-inhibitor" (DMSO only) and "no-enzyme" controls.
-
Kinase Pre-incubation : Add recombinant human p38α enzyme to all wells except the "no-enzyme" control. Allow the compounds and enzyme to pre-incubate for 15 minutes. This step is particularly important for slow-binding inhibitors like BIRB 796.
-
Kinase Reaction Initiation : Initiate the reaction by adding a mixture of the substrate (e.g., Myelin Basic Protein, MBP) and ATP. The ATP concentration should be set at its Michaelis-Menten constant (Km) for the kinase, which ensures that the measured IC50 value is a close approximation of the inhibitor's binding affinity (Ki) for ATP-competitive compounds. Incubate for 2 hours at room temperature.
-
Reaction Termination and ADP Detection : Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. After a 30-minute incubation, add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Data Acquisition and Analysis : Measure luminescence using a plate reader. Normalize the data to the high (DMSO only) and low (no-enzyme) controls. Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic curve using software like GraphPad Prism.
Hypothetical Performance Comparison
| Compound | Inhibition Mechanism | Hypothetical p38α IC50 (nM) |
| N-(3-Amino-2-methylphenyl)-2-butoxybenzamide | ATP-Competitive (Hypothesized) | 85 |
| SB203580 | ATP-Competitive | 50 |
| BIRB 796 (Doramapimod) | Allosteric (DFG-out) | 38 |
Interpretation : Our hypothetical data places the NCE's potency in a relevant range, slightly less potent than the established reference compounds but still indicative of significant on-target activity.
Part 2: Cellular Target Engagement and Pathway Inhibition
Demonstrating that a compound inhibits an isolated enzyme is only the first step. A successful inhibitor must be cell-permeable and engage its target in the complex intracellular environment.
Rationale for Assay Selection
We will use a cell-based phosphorylation assay to measure the inhibition of a direct downstream substrate of p38 MAPK. A common and reliable method is Western blotting to detect the phosphorylation status of MAPK-activated protein kinase 2 (MK2) or Heat Shock Protein 27 (HSP27), both of which are directly phosphorylated and activated by p38. A decrease in the phosphorylation of these substrates upon compound treatment in stimulated cells provides direct evidence of target engagement and pathway inhibition.
// Nodes Stimulus [label="Cellular Stress / LPS", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MKK [label="MKK3 / MKK6"]; p38 [label="p38 MAPK", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MK2 [label="MK2"]; HSP27 [label="HSP27"]; Cytokines [label="TNF-α / IL-6 Production", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#202124"]; NCE [label="Our NCE", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stimulus -> MKK [label="Activates"]; MKK -> p38 [label="Phosphorylates (Thr180/Tyr182)"]; p38 -> MK2 [label="Phosphorylates"]; p38 -> HSP27 [label="Phosphorylates"]; MK2 -> Cytokines [label="Regulates"]; NCE -> p38 [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibits"]; } dota Caption: The p38 MAPK signaling pathway and the inhibitory target of our NCE.
Detailed Protocol: Cellular Phospho-HSP27 Assay
-
Cell Culture and Plating : Culture a relevant cell line (e.g., human monocytic THP-1 cells) and plate them in a multi-well format.
-
Compound Pre-treatment : Pre-treat the cells with a serial dilution of the NCE and reference inhibitors for 1-2 hours.
-
Cellular Stimulation : Stimulate the p38 pathway by adding an agonist like lipopolysaccharide (LPS) for 30 minutes.
-
Cell Lysis : Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Western Blotting :
-
Quantify total protein concentration in the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-HSP27 (Ser82) and total HSP27 (as a loading control).
-
Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis : Quantify band intensities using densitometry. Normalize the phospho-HSP27 signal to the total HSP27 signal. Plot the normalized data against inhibitor concentration to determine the cellular IC50.
Hypothetical Performance Comparison
| Compound | Hypothetical Cellular IC50 (nM) (p-HSP27 Inhibition) |
| N-(3-Amino-2-methylphenyl)-2-butoxybenzamide | 250 |
| SB203580 | 200 |
| BIRB 796 (Doramapimod) | 18 (TNF-α inhibition in THP-1 cells) |
Interpretation : A rightward shift from the biochemical IC50 to the cellular IC50 is common and expected, reflecting factors like cell permeability and stability. Our hypothetical NCE demonstrates a reasonable shift, confirming it can access and inhibit its target within a cell. The superior cellular potency of BIRB 796 highlights the significant impact that binding kinetics and mechanism can have on in-cell performance.
Part 3: Kinase Selectivity Profiling
An ideal kinase inhibitor is highly selective for its intended target. Off-target inhibition can lead to unexpected toxicities or confound experimental results. Therefore, assessing selectivity across a broad panel of kinases is a critical validation step.
Rationale for Assay Selection
Commercial kinome scanning services, such as Eurofins' KinomeScan™ or Reaction Biology's Kinase HotSpot℠, offer a rapid and comprehensive method to profile an inhibitor against hundreds of human kinases. These assays typically measure the ability of a compound to compete with a tagged ligand for binding to the kinase active site. The results are often reported as a percentage of control or a dissociation constant (Kd), providing a broad view of the compound's selectivity.
Experimental Workflow: Kinome Selectivity Scan
-
Compound Submission : Provide the NCE to a commercial vendor at a specified screening concentration (e.g., 1 µM).
-
Binding Competition Assay : The vendor performs a high-throughput binding assay across a panel of 400+ kinases.
-
Data Analysis and Reporting : The vendor provides a comprehensive report detailing the binding interactions. Key metrics include:
-
Percent of Control (%Ctrl) : A lower number indicates stronger binding/inhibition.
-
Selectivity Score (S-score) : A quantitative measure of selectivity, where a lower score indicates a more selective compound. S(1) = (Number of kinases with %Ctrl < 1) / (Total kinases tested).
-
Hypothetical Performance Comparison
| Compound | Screening Conc. | Hypothetical Hits (%Ctrl < 35) | Hypothetical S-Score (1 µM) |
| N-(3-Amino-2-methylphenyl)-2-butoxybenzamide | 1 µM | 4 (p38α, p38β, RIPK2, JNK3) | 0.01 |
| SB203580 | 1 µM | p38α, p38β, RIPK2, CK1, etc. | >0.02 |
| BIRB 796 (Doramapimod) | 1 µM | p38α, p38β, p38δ | <0.01 |
Interpretation : Our hypothetical NCE shows good selectivity, hitting the intended p38 isoforms and a couple of known off-targets for this chemical class. Its selectivity score is superior to the older SB203580 but perhaps not as clean as the highly optimized BIRB 796. This profile provides crucial information for predicting potential side effects and for guiding future medicinal chemistry efforts to improve selectivity.
Conclusion
This guide outlines a logical, multi-tiered approach to the validation of a novel kinase inhibitor, using N-(3-Amino-2-methylphenyl)-2-butoxybenzamide as a working example. By progressing from biochemical potency to cellular target engagement and finally to broad selectivity profiling, we can build a comprehensive and reliable data package. This workflow, which emphasizes the rationale behind each step and benchmarks against known standards, ensures that only the most promising and well-characterized compounds advance in the drug discovery pipeline. The hypothetical results presented here position our NCE as a viable hit compound worthy of further optimization.
References
-
Kinase assays. (2020, September 1). BMG LABTECH. [Link]
- Liang, X., Liu, X., Wang, B., Zou, F., Wang, A., Qi, S., Chen, C., Zhao, Z., Wang, W., Qi, Z., Lv, F., Hu, Z., Wang, L., Zhang, S., Liu, Q., & Liu, J. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(
Comparative Pharmacokinetics of Benzamide Derivatives: From Prototypical Antiemetics to Atypical Antipsychotics
Executive Summary: The Lipophilicity-Selectivity Trade-off
In the development of benzamide derivatives, the pharmacokinetic (PK) profile dictates the clinical application as much as the pharmacodynamic affinity. This guide analyzes the transition from Metoclopramide (the prototype) to Sulpiride and Amisulpride .
While Metoclopramide relies on moderate lipophilicity and hepatic metabolism for its antiemetic effects, the structural evolution toward Amisulpride involved a deliberate shift toward hydrophilicity. This shift resulted in a unique PK profile characterized by negligible hepatic metabolism, low protein binding, and renal-dependent elimination . This guide provides the experimental framework to verify these profiles in a drug discovery setting.
Structural Determinants of Pharmacokinetics
The benzamide pharmacophore consists of a benzene ring substituted with an amide group. Modifications to the side chain and ring substituents drastically alter the Solvation Energy and Blood-Brain Barrier (BBB) penetration.
Structural Activity Relationship (SAR) Flow
The following diagram illustrates how structural modifications in the benzamide core influence PK outcomes, specifically the shift from CYP-mediated clearance to renal excretion.
Figure 1: Structural divergence in benzamide derivatives leading to distinct clearance pathways.
Comparative PK Matrix
The following data highlights the "Renal Excretion Paradox" of modern benzamides: despite lower lipophilicity (lower LogP), Amisulpride achieves effective CNS occupancy due to low protein binding and lack of metabolic degradation.
| Parameter | Metoclopramide (Prototype) | Sulpiride (First Gen) | Amisulpride (Second Gen) |
| Primary Indication | Antiemetic / Gastrokinetic | Antipsychotic | Atypical Antipsychotic |
| Bioavailability (F) | ~80% (Variable due to First-Pass) | 25–35% (Erratic absorption) | ~48% (Absorption window) |
| Tmax | 1–2 hours | 3–6 hours | 1–4 hours |
| Protein Binding | ~30% | < 40% | 17% (Very Low) |
| Volume of Dist. (Vd) | 3.5 L/kg | 2.5 L/kg | 5.8 L/kg |
| Metabolism | Extensive (CYP2D6) | Negligible | Negligible |
| Elimination Half-life | 5–6 hours | 6–8 hours | 12 hours |
| Excretion Route | Urine (~80% as metabolites) | Urine (95% unchanged) | Urine (unchanged) |
| Lipophilicity (LogP) | ~2.6 (Moderate) | ~0.5 (Low) | ~1.7 (Low-Moderate) |
Key Insight: The low protein binding of Amisulpride (17%) means a higher fraction of the drug (
Critical Experimental Protocols
To validate these profiles in a drug discovery pipeline, two assays are mandatory: PAMPA-BBB for permeability and Microsomal Stability for metabolic clearance.
Protocol A: High-Throughput PAMPA-BBB Assay
Purpose: To determine passive diffusion potential across the Blood-Brain Barrier.
Materials:
-
Donor Plate: 96-well filter plate (0.45 µm PVDF).
-
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane (critical for BBB specificity).
-
Buffer: PBS pH 7.4.
Workflow Diagram:
Figure 2: Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for BBB prediction.
Validation Criteria:
-
High Permeability Control: Verapamil (
cm/s). -
Low Permeability Control: Theophylline (
cm/s). -
Benzamide Expectation: Metoclopramide should show high
; Amisulpride will show low-to-moderate , confirming that its in vivo efficacy relies on free fraction availability rather than high lipophilicity [2].
Protocol B: Microsomal Metabolic Stability
Purpose: To confirm the "metabolic silence" of Amisulpride/Sulpiride versus the CYP-liability of Metoclopramide.
Methodology:
-
Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Pre-incubation: Mix HLM (0.5 mg/mL final) with test compound (1 µM) in phosphate buffer (100 mM, pH 7.4) for 5 minutes at 37°C. Note: Pre-incubation prevents thermal shock kinetics.
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH solution).
-
Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 minutes into cold Acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation:
Expected Outcome:
-
Metoclopramide: Rapid depletion (T1/2 < 60 min) due to CYP2D6 mediated N-dealkylation [3].
-
Amisulpride: >90% parent remaining at T=60 min (High Stability), confirming renal clearance dominance.
Mechanistic Pathways: Clearance & Transport
Understanding the interplay between receptor occupancy and clearance is vital. The diagram below contrasts the "Metabolic Sink" of Metoclopramide with the "Renal Flow" of Amisulpride.
Figure 3: Divergent clearance pathways. Metoclopramide is cleared via hepatic metabolism, while Amisulpride relies on renal filtration of the free drug fraction.
References
-
Coukell, A. J., & Spencer, C. M. (1998). Amisulpride: A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in the management of schizophrenia. CNS Drugs.[1][2][3]
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry.
-
Desta, Z., et al. (2002). Stereoselective pharmacokinetics and metabolism of metoclopramide. Journal of Pharmacology and Experimental Therapeutics.
-
Rosenzweig, P., et al. (2002). A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in patients with schizophrenia. Human Psychopharmacology.
Sources
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- 2. The effects of S(-) and R(+) sulpiride, metoclopramide, cisapride and domperidone on the small intestine suggest DA2-receptors are involved in the control of small intestinal transit time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
